N,N-Diethylbenzenesulfonamide is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.30 g/mol . The IUPAC name for this compound is N,N-diethylbenzenesulfonamide .
The molecular structure of N,N-Diethylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group, which in turn is attached to two ethyl groups . The InChI code for this compound is InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
.
N,N-Diethylbenzenesulfonamide has a density of 1.1±0.1 g/cm³ . Its boiling point is 314.6±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.6±3.0 kJ/mol . The flash point is 144.0±23.2 °C . The compound has a molar refractivity of 58.0±0.4 cm³ . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .
The synthesis of N,N-Diethylbenzenesulfonamide typically involves the reaction of diethylamine with benzenesulfonyl chloride. The general procedure is outlined as follows:
N,N-Diethylbenzenesulfonamide features a benzene ring substituted with a sulfonamide group, specifically having two ethyl groups attached to the nitrogen atom. Its molecular structure can be depicted as follows:
N,N-Diethylbenzenesulfonamide participates in various chemical reactions, including:
The reaction of N,N-Diethylbenzenesulfonamide with isocyanates leads to the formation of urea derivatives, which have been studied for their pharmacological properties.
The mechanism of action for N,N-Diethylbenzenesulfonamide primarily revolves around its ability to inhibit certain enzymes involved in biochemical pathways:
Studies indicate that sulfonamides mimic para-aminobenzoic acid, a substrate for bacterial enzymes, thereby disrupting folate synthesis crucial for bacterial growth.
N,N-Diethylbenzenesulfonamide has several scientific applications:
N,N-Diethylbenzenesulfonamide (DEBS) represents a structurally optimized benzenesulfonamide derivative characterized by the substitution of two ethyl groups on the sulfonamide nitrogen. This modification confers distinct physicochemical properties while preserving the core sulfonamide functionality that enables diverse biological interactions. DEBS serves as both a valuable intermediate in synthetic chemistry and a pharmacophore in drug design, bridging fundamental organic chemistry and applied medicinal research. Its balanced lipophilicity, electronic properties, and conformational flexibility make it a versatile scaffold for developing targeted bioactive molecules across therapeutic areas.
The historical significance of DEBS is inextricably linked to the broader development of sulfonamide chemistry. Following Gerhard Domagk’s landmark 1935 discovery of the antibacterial properties of Prontosil (sulfanilamide progenitor), intensive research focused on N-alkylated sulfonamide derivatives to enhance efficacy and pharmacokinetic profiles. DEBS emerged during this exploratory phase as part of systematic structure-activity relationship (SAR) studies investigating dialkyl sulfonamides. Early synthetic routes typically involved nucleophilic displacement, where diethylamine reacted with benzenesulfonyl chloride under Schotten-Baumann conditions [3]. This straightforward synthesis facilitated rapid exploration of DEBS derivatives.
By the mid-20th century, DEBS gained recognition as a metabolic precursor or synthetic intermediate for several therapeutic agents. Notably, eteberecid (4-(diethylsulfamoyl)benzoic acid), a DEBS derivative bearing a carboxylic acid substituent, was developed as a uricosuric agent competing with uric acid for renal tubular reabsorption [9]. The compound’s journey reflects the evolution of sulfonamide applications—transitioning from antibacterial scaffolds to targeted modulators of enzymatic and transport processes. Contemporary research leverages DEBS as a synthetic building block for complex molecules, including phthalocyanine conjugates and kinase inhibitors, underscoring its enduring chemical utility [6] .
Table 1: Key Historical Milestones for DEBS and Related Sulfonamides
Year Range | Development Phase | Key Advancements |
---|---|---|
1935-1950 | Antibacterial Era | Discovery of sulfanilamide’s efficacy; Synthesis of early N,N-dialkyl variants |
1950-1970 | Metabolic & Uricosuric Applications | Development of eteberecid; Exploration of renal transport modulation |
1980-2000 | Enzyme Inhibition Studies | Rational design of CA and DHPS inhibitors using DEBS core |
2000-Present | Targeted Therapeutics | Incorporation into OXPHOS inhibitors, PDI agents, and electrosynthesis studies |
DEBS possesses a conformationally flexible yet electronically constrained architecture that enables diverse molecular interactions. Crystallographic analyses of benzenesulfonamides reveal that the S(=O)₂ moiety adopts a near-tetrahedral geometry, with S–N bond lengths averaging 1.62 Å and S–C bonds at 1.77 Å. The N,N-diethyl substitution induces a slight pyramidalization at nitrogen, disrupting the potential for symmetrical hydrogen bonding observed in primary sulfonamides but enhancing lipophilicity [4]. This modification profoundly influences solubility, membrane permeability, and protein-binding characteristics.
Electronically, the sulfonamide group exhibits strong polarization, with the sulfur acting as an electron sink. This polarization facilitates:
The electrochemical behavior of DEBS underlines its synthetic versatility. Recent studies demonstrate controlled anodic dealkylation using tailor-made electrochemical reactors, yielding monoethyl or fully dealkylated products under green conditions. This transformation proceeds via N-methoxyalkyl intermediates, generating reactive N-sulfonyliminium cations useful for downstream functionalization [3] [10]. Such methodologies align with sustainable chemistry principles by eliminating stoichiometric oxidants.
Table 2: Structural Parameters of DEBS from Crystallographic Studies
Parameter | Value Range | Significance |
---|---|---|
S–N Bond Length | 1.60–1.64 Å | Reflects partial double-bond character; influences hydrolysis stability |
S–C Bond Length | 1.75–1.78 Å | Stability toward nucleophilic cleavage |
O=S=O Angle | 118–120° | Electronic symmetry affecting dipole moment |
C–S–N Angle | 105–108° | Steric accommodation of diethyl groups |
N–Cₑᵗₕyₗ Distance | ~1.49 Å | Free rotation enabling conformational adaptability |
Dihedral Angle (C₆H₅/SO₂) | 65–85° | Planarity disruption modulating crystal packing & solubility |
DEBS derivatives occupy significant niches across industrial chemistry and pharmaceutical development. Their applications span three key domains:
Antimicrobial Agents: Hybrid molecules incorporating DEBS demonstrate potent activity against multidrug-resistant pathogens. Novel thiopyrimidine–benzenesulfonamide conjugates exhibit MIC values of 0.38–3.13 μM against Klebsiella pneumoniae and Pseudomonas aeruginosa, surpassing many legacy sulfonamides. These compounds disrupt biofilm formation—a critical virulence factor—by interfering with quorum sensing and extracellular polymeric substance (EPS) production . Similarly, zinc phthalocyanine–sulfonamide conjugates utilize DEBS-derived linkers to enhance photodynamic inactivation (PDI) of Gram-negative and Gram-positive bacteria upon irradiation, generating microbicidal singlet oxygen [6].
Cancer Therapeutics: Optimized DEBS analogs target metabolic vulnerabilities in tumors. Phenotypic screening identified benzene-1,4-disulfonamide derivatives (e.g., DX3-234 and DX3-235) as potent OXPHOS inhibitors selective for pancreatic cancer models. These compounds inhibit Complex I (NADH:ubiquinone oxidoreductase) at nanomolar concentrations (IC₅₀ = 118.5 ± 2.2 nM), depleting ATP production in galactose-dependent cells. In vivo studies confirmed significant tumor growth inhibition in Pan02 syngeneic models with favorable tolerability [1].
Enzyme Inhibition & Chemical Synthesis: DEBS scaffolds inhibit diverse enzymes, including carbonic anhydrases (CAs) and trypanothione reductase, suggesting utility against protozoal infections [4]. Industrially, DEBS serves as:
Table 3: Industrial and Pharmacological Applications of DEBS Derivatives
Application Sector | Compound Examples | Key Properties/Mechanisms |
---|---|---|
Antibacterial/Antibiofilm | Thiopyrimidine–DEBS hybrids (M1–25) | MIC 0.38–3.13 μM; EPS disruption |
Photodynamic Therapy | Zinc phthalocyanine–DEBS conjugates | ¹O₂ generation; Enhanced PDI in PVP micelles |
Anticancer Agents | DX3-234/DX3-235 (benzene-1,4-disulfonamides) | Complex I inhibition; ATP depletion (IC₅₀ = 118.5 nM) |
Antiprotozoal Candidates | Trypanothione reductase inhibitors | In silico predicted IC₅₀ < 10 μM |
Green Chemistry | Electrochemically dealkylated products | Paired electrosynthesis; N-sulfonyliminium precursors |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7